2-Chloro-6-methylquinoxaline
Overview
Description
2-Chloro-6-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
Quinoxalines, the class of compounds to which 2-chloro-6-methylquinoxaline belongs, are known to interact with various biological targets .
Mode of Action
Quinoxalines are known to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxalines are known to be involved in various biochemical processes .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoxalines are known to have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the quinoxaline derivative and the biomolecules it interacts with .
Cellular Effects
Quinoxaline derivatives have been reported to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Quinoxaline derivatives have been reported to show potent activity against various strains of leishmanial .
Metabolic Pathways
Quinoxalines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
The localization of molecules can have significant effects on their activity or function .
Preparation Methods
The synthesis of 2-Chloro-6-methylquinoxaline typically involves the reaction of 2-chloroaniline with methylglyoxal in the presence of a suitable catalyst. This reaction proceeds through a condensation mechanism, forming the quinoxaline ring . Industrial production methods often employ microwave-assisted synthesis, which enhances the reaction rate and yield while minimizing the use of solvents .
Chemical Reactions Analysis
2-Chloro-6-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into 2-amino-6-methylquinoxaline using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: It exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its derivatives are investigated for their anticancer, anti-inflammatory, and antihypertensive properties.
Industry: It is used in the production of dyes, catalysts, and materials with specific electronic properties.
Comparison with Similar Compounds
2-Chloro-6-methylquinoxaline can be compared with other quinoxaline derivatives such as:
2-Methylquinoxaline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
2-Chloroquinoxaline: Lacks the methyl group, which affects its solubility and interaction with biological targets.
6-Methylquinoxaline: Lacks the chlorine atom, leading to variations in its chemical and biological properties.
The presence of both chlorine and methyl groups in this compound makes it unique, providing a balance of hydrophobicity and reactivity that can be fine-tuned for specific applications.
Properties
IUPAC Name |
2-chloro-6-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDZKKIHTFOAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506877 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-00-8 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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